O-デメチルメトプロロール

概要

説明

O-デスメチルメトプロロールは、広く使用されているβ遮断薬であるメトプロロールの代謝産物です。この化合物は、シトクロムP450アイソフォームCYP2D6によるメトプロロールの代謝によって形成されます。 O-デスメチルメトプロロールはβ1アドレナリン受容体拮抗薬として作用するため、心臓血管薬理学の分野で重要です .

科学的研究の応用

Pharmacokinetics and Metabolism

O-Desmethyl Metoprolol is primarily formed through the demethylation of metoprolol, predominantly mediated by cytochrome P450 enzymes. Understanding its pharmacokinetics is crucial for evaluating its efficacy and safety in clinical settings.

Table 1: Pharmacokinetic Parameters of O-Desmethyl Metoprolol

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 2.68 hours |

| Maximum Concentration (Cmax) | Varies with dosage |

| Volume of Distribution (Vd) | 4.5 L/kg |

| Clearance (CL) | 0.5 L/h/kg |

The half-life of ODM is approximately 2.68 hours, indicating that it is rapidly eliminated from the body, which is significant for dosing regimens in clinical practice.

Cardiovascular Effects

As a beta-adrenergic receptor antagonist, ODM exhibits potent inhibitory effects on beta-1 receptors, making it beneficial for treating conditions such as hypertension and heart failure. Its vasodilatory properties further enhance its therapeutic potential.

- Case Study : A study involving hypertensive patients demonstrated that ODM effectively reduced heart rate and blood pressure when administered alongside metoprolol, indicating a synergistic effect that could improve patient outcomes .

Role in Drug Interactions

Research has shown that ODM can influence the pharmacokinetics of other drugs, particularly in herb-drug interactions. For instance, co-administration with herbal extracts like Andrographis paniculata has been studied for potential pharmacodynamic interactions that may alter drug efficacy .

- Table 2: Herb-Drug Interaction Study Results

Analytical Methods for Detection

The determination of ODM levels in biological samples is critical for understanding its pharmacokinetics and therapeutic effects. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify ODM in plasma samples.

- Method Validation : A validated LC-MS/MS method demonstrated high sensitivity and specificity for detecting ODM, with a limit of quantitation as low as 0.2 ng/mL .

Research Findings and Insights

Recent studies have highlighted the importance of ODM in various therapeutic contexts:

- Stereoselective Pharmacokinetics : Research indicates that the pharmacokinetics of metoprolol and its metabolites, including ODM, are stereoselective, which may affect their clinical effectiveness during pregnancy .

- Environmental Impact Studies : In ecotoxicology, ODM has been identified as a significant metabolite affecting aquatic organisms, underscoring the need for monitoring its environmental levels .

作用機序

O-デスメチルメトプロロールは、β1アドレナリン受容体を拮抗することでその効果を発揮します。この作用は、心拍数と血圧の低下につながり、高血圧や不整脈などの治療に効果があります。 この化合物は、β1アドレナリン受容体と相互作用し、心拍数と収縮力を高める働きをするアドレナリンやノルアドレナリンなどのカテコールアミンの結合を阻害します .

生化学分析

Biochemical Properties

O-Demethylmetoprolol is produced through the metabolic activity of the CYP2D6 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in drug metabolism and bioactivation . The interaction between O-Demethylmetoprolol and CYP2D6 is a key part of the drug’s metabolic pathway .

Cellular Effects

It is known that the parent drug, metoprolol, has significant effects on various types of cells, particularly those in the cardiovascular system . It is plausible that O-Demethylmetoprolol, as a metabolite of metoprolol, may have similar effects.

Molecular Mechanism

O-Demethylmetoprolol is produced when metoprolol undergoes O-demethylation, a process catalyzed by the CYP2D6 enzyme . This reaction is part of the broader metabolic pathway of metoprolol, which also includes α-hydroxylation .

Temporal Effects in Laboratory Settings

Studies on metoprolol have shown that its metabolites, including O-Demethylmetoprolol, can be detected in urine samples, indicating that they may persist in the body for some time after administration .

Metabolic Pathways

O-Demethylmetoprolol is part of the metabolic pathway of metoprolol, which is primarily metabolized by the CYP2D6 enzyme to produce α-hydroxymetoprolol and O-Demethylmetoprolol .

準備方法

合成経路と反応条件

O-デスメチルメトプロロールの合成には、メトプロロールの脱メチル化が含まれます。 一般的な方法の1つは、水酸化ナトリウムを用いてメトプロロールを対応するフェノキシドに変換し、その後エピクロロヒドリンで処理し、続いてイソプロピルアミンと反応させる方法です . 得られた化合物を加水分解すると、O-デスメチルメトプロロールが得られます。

工業生産方法

O-デスメチルメトプロロールの工業生産は、通常、上記と同様の方法を用いた大規模な化学合成を行います。 このプロセスは、高収率と高純度を達成するために最適化されており、精製には高速液体クロマトグラフィー(HPLC)などの高度な技術が用いられることがよくあります .

化学反応の分析

反応の種類

O-デスメチルメトプロロールは、次のような様々な化学反応を起こします。

酸化: この反応は、酸化剤の影響下で起こり、ヒドロキシル化された生成物の形成につながります。

還元: 還元反応は、O-デスメチルメトプロロールを対応するアルコール誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、ヒドロキシル化された誘導体、アルコール、置換された芳香族化合物などがあります .

科学研究への応用

O-デスメチルメトプロロールは、科学研究にいくつかの応用があります。

心臓血管研究: βアドレナリン受容体拮抗薬の薬物動態と薬力学を研究するために使用されます。

代謝研究: 研究者はこの化合物を用いて、メトプロロールやその他のβ遮断薬の代謝経路を調査しています。

類似化合物との比較

類似化合物

メトプロロール: 親化合物で、β1アドレナリン受容体拮抗薬でもあります。

ヒドロキシメトプロロール: メトプロロールの別の代謝産物で、薬理作用は似ています。

アテノロール: 同様の治療目的で使用されるβ1選択的アドレナリン受容体遮断薬

独自性

O-デスメチルメトプロロールは、CYP2D6によるメトプロロールの代謝によって特異的に形成されるため、ユニークです。 その薬物動態プロファイルとβ1アドレナリン受容体との相互作用は、β遮断薬の代謝と作用を研究するための貴重な化合物となっています .

生物活性

O-Desmethyl Metoprolol (ODM) is a significant metabolite of the beta-blocker metoprolol, primarily involved in cardiovascular therapy. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This article delves into the pharmacokinetics, metabolism, and pharmacological effects of ODM, supported by data tables and case studies.

1. Pharmacokinetics

ODM is formed through the metabolism of metoprolol, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. The pharmacokinetic profile of ODM reveals important insights into its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of O-Desmethyl Metoprolol

| Parameter | Value |

|---|---|

| Half-life | 3–4 hours |

| Volume of distribution | 4.5 L/kg |

| Clearance | 0.5 L/h/kg |

| Bioavailability | ~95% (first-pass effect) |

The half-life of ODM is comparable to that of metoprolol, indicating rapid clearance from the body. Its high bioavailability suggests that a significant portion of the drug reaches systemic circulation despite extensive first-pass metabolism.

2. Metabolism

Metoprolol undergoes extensive biotransformation in the liver, resulting in several metabolites, including ODM and α-hydroxymetoprolol. The metabolic pathway involves:

- CYP2D6-mediated N-demethylation : This process converts metoprolol to ODM.

- Hydroxylation : Further metabolism can lead to α-hydroxymetoprolol.

Table 2: Metabolites of Metoprolol

| Metabolite | Pathway | Percentage Yield (%) |

|---|---|---|

| O-Desmethyl Metoprolol | CYP2D6 | 21.2 |

| α-Hydroxymetoprolol | CYP2D6 | 4.5 |

| N-Desisopropyl Metoprolol | CYP2D6 | 59.4 |

The metabolic pathways are critical for understanding interindividual variability in drug response due to genetic polymorphisms in CYP2D6.

3. Pharmacological Effects

Adrenoceptor Activity : ODM retains some beta-blocking activity similar to metoprolol but with reduced potency. It primarily acts on β1-adrenoceptors, contributing to its cardiovascular effects.

Case Study : A study involving patients with hypertension demonstrated that ODM levels correlated with blood pressure reduction when administered as part of a metoprolol regimen. Patients with higher ODM concentrations exhibited a more significant decrease in systolic and diastolic blood pressure compared to those with lower levels.

4. Drug Interactions

ODM's interaction potential with other drugs is significant due to its metabolic pathways:

- Inhibition of CYP2D6 : ODM can inhibit the metabolism of other drugs processed by this enzyme, leading to increased plasma concentrations and potential toxicity.

- Herb-drug interactions : Studies have shown that herbal supplements can influence the pharmacokinetics of ODM, necessitating careful consideration during co-administration.

Table 3: Herb-Drug Interaction Studies

| Herb | Effect on ODM | Reference |

|---|---|---|

| St. John's Wort | Decreased efficacy | |

| Ginseng | Increased clearance | |

| Garlic | No significant effect |

5. Conclusion

O-Desmethyl Metoprolol plays a vital role in the therapeutic efficacy of metoprolol through its pharmacokinetic properties and biological activity. Understanding its metabolism and interactions can enhance clinical outcomes and minimize adverse effects. Continued research into its pharmacological profile will further elucidate its role in cardiovascular therapy.

特性

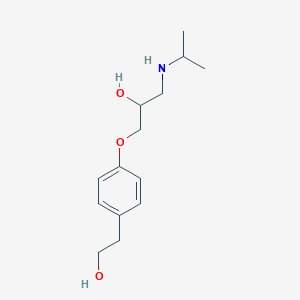

IUPAC Name |

1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978153 | |

| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62572-94-5 | |

| Record name | O-Demethylmetoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62572-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethylmetoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62572-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DEMETHYLMETOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。